{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}(1-NAPHTHYL)METHANONE is a complex organic compound with the molecular formula C23H24N2OS. It is characterized by the presence of a piperazine ring, a naphthyl group, and a methylsulfanylbenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}(1-NAPHTHYL)METHANONE typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is synthesized through a cyclization reaction.
Attachment of the Methylsulfanylbenzyl Group: The methylsulfanylbenzyl group is introduced via a nucleophilic substitution reaction.
Introduction of the Naphthyl Group: The final step involves the coupling of the naphthyl group to the piperazine ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}(1-NAPHTHYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}(1-NAPHTHYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology and Medicine
Its piperazine ring is a common motif in many pharmaceuticals, and the presence of the naphthyl group may enhance its binding affinity to biological targets .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of {4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}(1-NAPHTHYL)METHANONE involves its interaction with molecular targets through various pathways:
Binding to Receptors: The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}(PHENYL)METHANONE: Similar structure but with a phenyl group instead of a naphthyl group.
1-(METHYLSULFANYL)-4-[4-(METHYLSULFANYL)BENZYL]BENZENE: Contains two methylsulfanyl groups and a benzene ring.
Uniqueness
The uniqueness of {4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}(1-NAPHTHYL)METHANONE lies in its combination of a piperazine ring, a naphthyl group, and a methylsulfanylbenzyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C23H24N2OS |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H24N2OS/c1-27-20-11-9-18(10-12-20)17-24-13-15-25(16-14-24)23(26)22-8-4-6-19-5-2-3-7-21(19)22/h2-12H,13-17H2,1H3 |
InChI Key |
FTBCZZIXMFIKNP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.